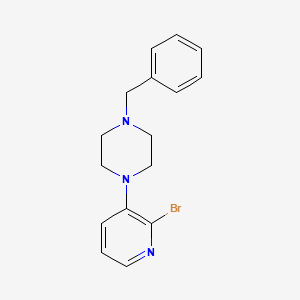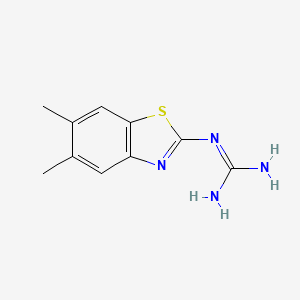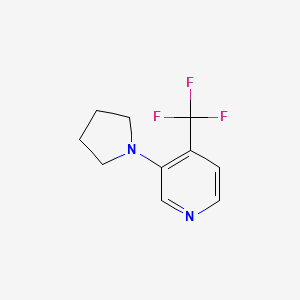
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, also known as CPTP, is a chemical compound that has garnered significant attention in scientific research due to its potential as a pharmaceutical agent. CPTP belongs to the class of pyridine derivatives, and its unique chemical structure makes it a promising candidate for various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Trifluoromethyl-Substituted Aminopyrroles : A study by Khlebnikov et al. (2018) explored the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for creating trifluoromethyl-substituted aminopyrroles, demonstrating the potential of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in synthesizing complex organic compounds (Khlebnikov et al., 2018).
- Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : Research by Schlosser and Marull (2003) showed that 3-(trifluoromethyl)pyridine and similar compounds can undergo selective metalation and subsequent functionalization, highlighting their versatility in chemical synthesis (Schlosser & Marull, 2003).
Applications in Organic Light-Emitting Diodes (OLEDs)
- New Class of Sky-Blue-Emitting Ir(III) Phosphors : Chang et al. (2013) utilized derivatives of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in synthesizing heteroleptic Ir(III) metal complexes, which were applied in high-performance OLEDs, showcasing its role in advanced material science (Chang et al., 2013).
- Mechanoluminescent Pt(II) Phosphors in OLEDs : Huang et al. (2013) reported the synthesis of Pt(II) complexes using 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine, a related compound, for creating efficient and mechanoluminescent OLEDs (Huang et al., 2013).
Synthesis of Heterocyclic Compounds
- Synthesis of Novel Pyrrolidines : Research by Markitanov et al. (2016) involved the synthesis of new 4-(trifluoromethyl)pyrrolidines, indicating the significance of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in creating novel heterocyclic compounds with potential applications in various fields (Markitanov et al., 2016).
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZNDJQBAPAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233447 | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
CAS RN |
1707367-77-8 | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)
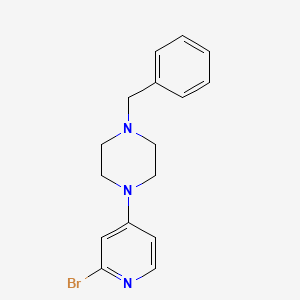
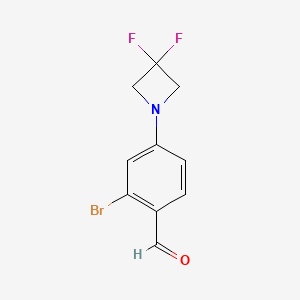
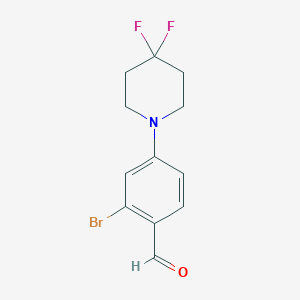
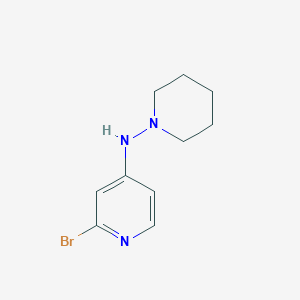
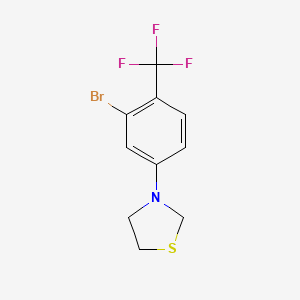
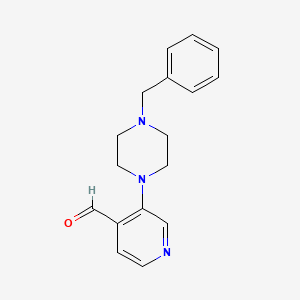
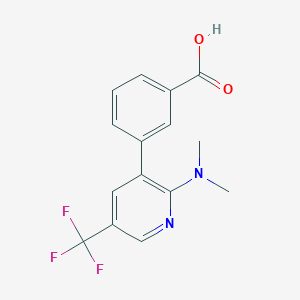
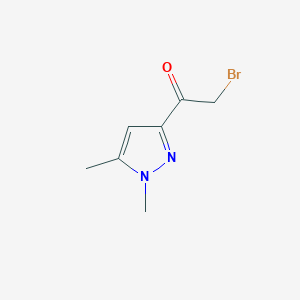
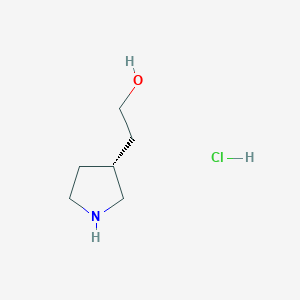
![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)
